molecular formula CH5N B1598088 Methyl-d3-amine CAS No. 5581-55-5

Methyl-d3-amine

Cat. No. B1598088
CAS RN: 5581-55-5
M. Wt: 34.076 g/mol
InChI Key: BAVYZALUXZFZLV-FIBGUPNXSA-N
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Description

Methyl-d3-amine, also known as Deuterated methylamine hydrochloride or Methyl-d3-ammonium chloride, is a deuterated reagent . It is frequently used as a building block for various chemical compounds and is a good nucleophile as it is an unhindered amine .


Molecular Structure Analysis

The linear formula of Methyl-d3-amine is CD3NH2·HCl . Its molecular weight is 70.54 . The SMILES string representation is Cl. [2H]C ( [2H]) ( [2H])N .


Chemical Reactions Analysis

As a weak base, Methyl-d3-amine is a good nucleophile and can react with many electrophilic functional groups . It can undergo alkylation and acylation reactions . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .


Physical And Chemical Properties Analysis

It has a melting point of 232-234 °C (lit.) .

Scientific Research Applications

Infrared Spectroscopy and Vibrational Assignment

Methyl-d3-amine, along with its derivatives, has been synthesized and analyzed for its infrared spectra.

Scientific Research Applications of Methyl-d3-amine

Infrared Spectroscopy and Vibrational Assignment

Methyl-d3-amine, along with its derivatives, has been synthesized and analyzed for its infrared spectra. This study provided insights into the rotation-vibration band centers of methyl amine and its deuterium analogs, leading to a reevaluation of vibrational assignments in these compounds (Gray & Lord, 1957).

Synthesis of N-Methyl- and N-Alkylamines

Research on the synthesis of N-methyl- and N-alkylamines, which are crucial in life-science molecules, identified efficient methods for their synthesis and functionalization. This work highlights the role of methyl-d3-amine in the development of these vital chemical structures (Senthamarai et al., 2018).

Adsorption in Environmental Contexts

Methyl-d3-amine plays a role in environmental science, particularly in the adsorption behavior of amines in marine and lacustrine sediments. Studies have explored how these amines, including methyl-d3-amine, interact with various environmental components, affecting their distribution and concentration (Wang & Lee, 1990).

Atmospheric Nucleation

Methyl-d3-amine and related compounds have been studied for their impact on atmospheric nucleation, particularly in enhancing new particle formation. This research provides crucial insights into the atmospheric chemistry and potential environmental impacts of these amines (Nadykto et al., 2015).

Microwave-Enhanced Isotopic Labeling

In the field of analytical chemistry, the development of microwave-enhanced isotopic labeling procedures using methyl-d3-amine has opened new avenues for creating isotopically labeled compounds, crucial in various scientific investigations (Harding et al., 2002).

Safety And Hazards

Methyl-d3-amine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

trideuteriomethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N/c1-2/h2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVYZALUXZFZLV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369109
Record name Methyl-d3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

34.076 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-d3-amine

CAS RN

5581-55-5
Record name Methyl-d3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5581-55-5
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Synthesis routes and methods I

Procedure details

N-(4-(3,5-bis(trifluoromethyl)benzyloxy)-3-hydroxy-3-phenylbutyl)-2,2,2-trifluoro-N-methylacetamide (7.5 mg, 0.015 mmol) was dissolved in excess ammonia in methanol (2 M, 2 ml) and stirred at room temperature for 1 hour. The solution was concentrated, and the residue was purified by preparative HPLC and to give mono-methyl amine as a TFA salt. 1H NMR (500 MHz, MeOH) δ ppm 7.69 (s, 2H) 7.68 (s, 1H) 7.31–7.38 (m, 2 H) 7.19–7.25 (m, 2 H) 7.14 (t, J=6.71 Hz, 1 H) 4.49–4.56 (m, 2 H) 3.60–3.64 (m, 1 H) 3.53–3.57 (m, 1 H) 2.77–2.84 (m, 1 H) 2.66–2.74 (m, 1 H) 2.42–2.47 (m, 3 H) 2.16–2.24 (m, 1 H) 2.06 (ddd, J=13.89, 7.93, 5.65 Hz, 1 H); 13C NMR (126 MHz, MeOH) δ ppm 144.34 (s) 143.23 (s) 132.78 (q, JCCF=33.94 Hz) 129.56 (s) 128.83 (s) 128.61 (s) 126.65 (s) 124.90 (q, JCF=271.28 Hz) 122.31 (s) 79.55 (s) 77.00 (s) 72.87 (s) 46.94 (s) 35.46 (s) 33.81 (s); HRMS [ESI, MH+] m/z calcd for C20H22NO2F6 422.1555, found 422.1552.
Name
N-(4-(3,5-bis(trifluoromethyl)benzyloxy)-3-hydroxy-3-phenylbutyl)-2,2,2-trifluoro-N-methylacetamide
Quantity
7.5 mg
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reactant
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2 mL
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Synthesis routes and methods II

Procedure details

Operating analogously to example 2 using 4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde (21 g, 73.4 mmoles), obtained as described in example 21, in methanol (86 ml), 8.03M methylamine in ethanol (1.92 ml, 15.4 mmoles), acetic acid (0.88 ml, 15.4 mmoles) and nitromethane (4.34 ml, 80.7 mmoles) 20 g of the title product were obtained (yield: 80%).
Quantity
1.92 mL
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0.88 mL
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4.34 mL
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Name
4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde
Quantity
21 g
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86 mL
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Synthesis routes and methods III

Procedure details

In an analogous manner to the procedure described by A. Ziering et al. in J. Org. Chem. 22, 1521-1528 (1957) for the preparation of piperidin-4-ones from the corresponding acrylic acid esters by reaction with methylamine or benzylamine, reaction with ethyl acrylate or methyl acrylate, cyclization and finally decarboxylation, starting from ethyl 2-propyl-acrylate and methylamine there was obtained (3RS)-1-methyl-3-propyl-piperidin-4-one as a colourless oil; Rf : 0.38 (SiO2, methylene chloride:methanol=95:5).
[Compound]
Name
piperidin-4-ones
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Name
acrylic acid esters
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Synthesis routes and methods IV

Procedure details

In a similar manner to the preparation of 18, compound 26 was obtained from 4′-(2,3-epoxy-propoxy)-4-methoxy-chalcone, 13 (1 g, 3.2 mmol) and methylamine (5.5 mL, 64 mmol) in dry methanol (80 mL). Yield 470 mg (43%); mp 114-115° C.; MS (FAB) 342 (M++1); IR (KBr) 3487, 3344, 1652; 1H NMR (200 MHz, CDCl3) δ 8.01 (d, J=8.6 Hz, 2H), 7.77 (d, J=15.6 Hz, 1H), 7.59 (d, J=8.5 Hz, 2H), 7.41 (d, J=15.6 Hz, 1H), 6.98 (d, J=8.9 Hz, 2H), 6.93 (d, J=8.7 Hz, 2H), 4.07-4.05 (m, 3H), 3.85 (s, 3H), 2.93-2.82 (m, 2H), 2.50 (s, 3H). Analyses calculated for C20H23NO4: C, 70.36; H, 6.79; N, 4.10. Found: C, 70.40; H, 6.72; N, 4.13.
Quantity
80 mL
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Name
18
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Synthesis routes and methods V

Procedure details

The title compound is prepared by alkylation of the (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester with 2,3,4-trifluorobenzyl bromide giving the (RS)-5-oxo-1-[4-(2,3,4-trifluoro-benzyloxy)-phenyl]-pyrrolidine-3-carboxylic acid methyl ester as a white solid (94% of theory) which, thereupon, by treatment with methylamine in ethanol at 50° C. yields the (RS)-5-oxo-1-[4-(2,3,4-trifluoro-benzyloxy)-phenyl]-pyrrolidine-3-carboxylic acid methylamide. Yield: 99% of theory as a white solid; MS: m/e=379 (M+H)+.
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0 (± 1) mol
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Name
(RS)-5-oxo-1-[4-(2,3,4-trifluoro-benzyloxy)-phenyl]-pyrrolidine-3-carboxylic acid methyl ester
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-d3-amine
Reactant of Route 2
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Reactant of Route 3
Methyl-d3-amine
Reactant of Route 4
Methyl-d3-amine
Reactant of Route 5
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Reactant of Route 6
Methyl-d3-amine

Citations

For This Compound
64
Citations
MM Bushey, JW Jorgenson - Analytical Chemistry, 1989 - ACS Publications
… The present report describes a system that yields near base line resolution for dansylated methylamine and danyslated methyl-d3-amine. The system uses a phosphate-borate buffer …
Number of citations: 181 pubs.acs.org
AP Gray, RC Lord - The Journal of Chemical Physics, 1957 - pubs.aip.org
… The band in methyl amine, methyl-d3 amine and methyl-d3 amine-… The band at 942 cm-I in methyl-d3 amine-d2, however, … The band at 973 cm-I in methyl-d3 amine, although strongly …
Number of citations: 206 pubs.aip.org
DY Lee, GD Chang - Journal of Chromatography a, 2015 - Elsevier
… Instead of synthesizing a stable isotope-labeled cyanuric chloride, we can take advantage of using commercially available methyl-d3-amine for a novel stable isotope-coded …
Number of citations: 17 www.sciencedirect.com
D Passarella, M Martinelli, CM Passarotti… - BOLLETTINO CHIMICO …, 1999 - air.unimi.it
With the aim of examing the pharmacokinetics of Betahistine Deuterate-Betahistine (N-Methyl-d3-2-Pyridinethanamine dihydrochloride) has been prepared by adding Methyl-d3-Amine …
Number of citations: 0 air.unimi.it
M Pandie, L Wiesner, H McIlleron… - Journal of …, 2016 - academic.oup.com
Objectives Bedaquiline is a new anti-TB drug, which is metabolized by cytochrome P450 (CYP) 3A4. Concomitant ART is important for all HIV-infected patients treated for TB, but …
Number of citations: 68 academic.oup.com
ER Matjeka, RC Banks, GD Mercer… - Journal of Labelled …, 1986 - Wiley Online Library
Four isotopically labelled metabolites of theophylline were synthesized. The syntheses of 1‐(methyl‐d 3 luric‐2,8‐ 13 C 2 ‐acid; 1,3‐di( methyl‐d 3 )uric‐2,8‐ 13 C 2 ad d; 3‐(methyl‐d 3 …
JE Saavedra - The Journal of Organic Chemistry, 1983 - ACS Publications
… not useful as a synthetic equivalent of a primary amino carbanion, can be used to prepare methyl-d3-amine hydrochloride (14) via acid hydrolysis of iV-nitroso-iVmethyl-d3-…
Number of citations: 22 pubs.acs.org
JR Durig, SF Bush, FG Baglin - The Journal of Chemical Physics, 1968 - pubs.aip.org
… In both methylamined2 and methyl-d3-amine-~, the expected frequency of the ND2 twisting mode falls in a region of other strong absorptions and assignment is somewhat more difficult. …
Number of citations: 98 pubs.aip.org
CP Ong, CL Ng, HK Lee, SFY Li - Journal of Chromatography A, 1991 - Elsevier
… Bushey and Jorgenson [14] found in their separation of dansylated methylamine and dansylated methyl-d3-amine that the addition of methanol increases the elution range of the system…
Number of citations: 52 www.sciencedirect.com
J Bonham, E McLeister, P Beak - The Journal of Organic …, 1967 - ACS Publications
… mmoles) and either 99.5% N15-methylamine hydrochloride or methyl-d3-amine hydrochloride (Merck Sharp and Dohme)in an open tube was …
Number of citations: 9 pubs.acs.org

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